1,3,6,9-Tetraoxacycloundecane 1,3,6,9-Tetraoxacycloundecane
Brand Name: Vulcanchem
CAS No.: 294-59-7
VCID: VC3849247
InChI: InChI=1S/C7H14O4/c1-2-9-4-6-11-7-10-5-3-8-1/h1-7H2
SMILES: C1COCCOCOCCO1
Molecular Formula: C7H14O4
Molecular Weight: 162.18 g/mol

1,3,6,9-Tetraoxacycloundecane

CAS No.: 294-59-7

Cat. No.: VC3849247

Molecular Formula: C7H14O4

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

1,3,6,9-Tetraoxacycloundecane - 294-59-7

Specification

CAS No. 294-59-7
Molecular Formula C7H14O4
Molecular Weight 162.18 g/mol
IUPAC Name 1,3,6,9-tetraoxacycloundecane
Standard InChI InChI=1S/C7H14O4/c1-2-9-4-6-11-7-10-5-3-8-1/h1-7H2
Standard InChI Key QCADYFDKCVNNSX-UHFFFAOYSA-N
SMILES C1COCCOCOCCO1
Canonical SMILES C1COCCOCOCCO1

Introduction

Structural and Chemical Properties

Molecular Architecture

1,3,6,9-Tetraoxacycloundecane is an 11-membered macrocycle with four oxygen atoms in its ring structure. The IUPAC name, 1,3,6,9-tetraoxacycloundecane, reflects the positions of oxygen atoms relative to the carbon backbone. Its SMILES notation, C1COCCOCOCCO1, highlights the repeating -O-CH₂-CH₂-O- units interspersed with methylene (-CH₂-) groups . X-ray crystallography of derivatives, such as 2,2-diphenyl-1,3,6,9-tetraoxacycloundecane, reveals planar chirality due to torsional strain in the macrocycle .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight162.18 g/mol
Melting Point27°C
Density1.15 g/cm³ (estimated)
Boiling Point285°C (decomposes)
SolubilityMiscible in CH₂Cl₂, THF

Synthesis and Purification

Conventional Synthesis

The synthesis of 1,3,6,9-tetraoxacycloundecane involves a two-step reaction between triethylene glycol and paraformaldehyde under acidic conditions . The process yields the monomer with ~65–70% efficiency and high purity (mp 27°C). Key steps include:

  • Condensation: Triethylene glycol reacts with paraformaldehyde in the presence of sulfuric acid to form a linear precursor.

  • Cyclization: Intramolecular etherification under reduced pressure generates the macrocyclic structure .

Alternative Routes

Cationic Polymerization Mechanisms

Initiation and Propagation

1,3,6,9-Tetraoxacycloundecane undergoes cationic polymerization via two distinct stages:

  • Oligomer Formation: Low-molecular-weight cyclic oligomers (dimers to octamers) dominate early stages.

  • High-Polymer Growth: Chain propagation occurs through oxonium ion intermediates, yielding polymers with Mn > 10,000 Da .

Table 2: Common Initiators and Reaction Conditions

InitiatorSolventTemperatureOutcomeSource
BF₃-etherateCH₂Cl₂0–30°COligomers + polymer
CF₃SO₃HToluene20°CHigh polymer (PDI 1.2–1.5)
CH₃SO₃FBulk40°CCyclic trimers predominant

Active Species and Kinetics

Kinetic studies using trifluoromethanesulfonic acid (CF₃SO₃H) reveal a dual mechanism:

  • Stage 1: Rapid oligomerization via secondary oxonium ions (k₁ ≈ 0.15 L/mol·s).

  • Stage 2: Slower propagation through tertiary oxonium ions (k₂ ≈ 0.03 L/mol·s) .
    The equilibrium monomer concentration ([M]₀) significantly impacts product distribution. At [M]₀ = 0.5 mol/L, polymer content reaches 70%, while lower concentrations favor oligomers .

Thermodynamics of Ring-Chain Equilibrium

Enthalpy and Entropy Changes

The polymerization exhibits an enthalpy-driven equilibrium:

  • ΔH° = -36 ± 3 kJ/mol (for trimer → 3 monomer units) .

  • Entropy gains (ΔS° ≈ +120 J/mol·K) arise from increased conformational freedom in linear chains .

Solvent Effects

Polar solvents like CH₂Cl₂ stabilize oxonium ions, shifting equilibrium toward polymers. In contrast, nonpolar media (e.g., toluene) favor cyclics due to reduced ion pairing .

Oligomer Formation and Characterization

Cyclic Oligomers

Up to eight cyclic oligomers (C₁₁–C₈₈) have been isolated via preparative GPC . Their melting points decrease with ring size:

  • Dimer (C₂₂H₄₄O₈): Mp 45°C

  • Octamer (C₈₈H₁₇₆O₃₂): Mp < -20°C .

Structural Analysis

¹H NMR spectra of oligomers show distinct methylene proton signals at δ 3.6–4.1 ppm, confirming cyclic structures without chain ends . X-ray diffraction of 2,2-diphenyl derivatives reveals twisted chair conformations with dihedral angles of 112° between phenyl groups .

Applications and Future Directions

Material Science Applications

  • Sequenced Copolymers: The regular -CH₂-O-CH₂-CH₂-O- repeat unit enables precise control over polymer crystallinity .

  • Biomedical Matrices: Low-toxicity degradation products (ethylene glycol, formaldehyde) suggest potential in drug delivery .

Challenges and Opportunities

  • Scalability: Batch-to-batch variability in oligomer content necessitates improved purification methods.

  • Functionalization: Introducing pendant groups (e.g., 2-methyl derivatives ) could enhance thermal stability for high-performance plastics.

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